N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide
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Overview
Description
N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methoxyphenyl group, and a pyridine-3-sulfonamido group attached to an acetamide backbone. Its molecular formula is C19H24N2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Pyridine-3-sulfonamide Intermediate: This step involves the reaction of pyridine-3-sulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine to form the pyridine-3-sulfonamide intermediate.
Acylation Reaction: The intermediate is then reacted with cyclopentylamine to form the N-cyclopentyl derivative.
Final Coupling: The N-cyclopentyl derivative is coupled with chloroacetic acid or its derivatives to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-cyclopentyl-2-(N-(4-hydroxyphenyl)pyridine-3-sulfonamido)acetamide.
Reduction: Formation of N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-aminomido)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(N-(4-hydroxyphenyl)pyridine-3-sulfonamido)acetamide
- N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-aminomido)acetamide
- N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-thioamido)acetamide
Uniqueness
N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and stability, while the sulfonamido group provides specific binding interactions with biological targets.
Properties
IUPAC Name |
N-cyclopentyl-2-(4-methoxy-N-pyridin-3-ylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-17-10-8-16(9-11-17)22(14-19(23)21-15-5-2-3-6-15)27(24,25)18-7-4-12-20-13-18/h4,7-13,15H,2-3,5-6,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGVBDAVSOQACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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